Rhamnocitrin is a natural product found in Populus szechuanica, Alpinia tonkinensis, and other organisms with data available.
Hydroxygenkwanin
CAS No.: 20243-59-8
Cat. No.: VC21336290
Molecular Formula: C16H12O6
Molecular Weight: 300.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 20243-59-8 |
---|---|
Molecular Formula | C16H12O6 |
Molecular Weight | 300.26 g/mol |
IUPAC Name | 3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |
Standard InChI | InChI=1S/C16H12O6/c1-21-10-6-11(18)13-12(7-10)22-16(15(20)14(13)19)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3 |
Standard InChI Key | MQSZRBPYXNEFHF-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O |
Melting Point | 306 - 308 °C |
Chemical Structure and Properties
Hydroxygenkwanin, also known as 7-O-Methylluteolin or Luteolin 7-methyl ether, is a flavonoid with the molecular formula C₁₆H₁₂O₆ and a molecular weight of 300.26 g/mol . Its chemical structure features a 2-phenylchromen-4-one (flavone) backbone with specific hydroxyl and methoxy substitutions that contribute to its biological activities.
Physical Properties
Hydroxygenkwanin appears as a yellow crystalline powder with the following physical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₂O₆ |
Molecular Weight | 300.26 g/mol |
Melting Point | 258-260°C |
Boiling Point | 602.7±55.0°C (Predicted) |
Density | 1.512±0.06 g/cm³ (Predicted) |
Physical State | Solid |
Color | Light yellow to green yellow |
pKa | 6.33±0.40 (Predicted) |
Solubility Properties
The compound demonstrates selective solubility in various solvents:
Solvent | Solubility |
---|---|
DMSO | 2-6 mg/mL (with warming and ultrasonication) |
DMF | 1 mg/mL |
Methanol | Soluble |
Ethanol | Soluble |
Water | Poorly soluble |
For optimal storage stability, hydroxygenkwanin should be stored at 4°C and protected from light .
Natural Sources
Hydroxygenkwanin occurs naturally in several plant species and has been successfully isolated from various botanical sources.
Plant Sources
The compound has been identified in the following plants:
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Daphne genkwa (Lilac Daphne): Hydroxygenkwanin is one of the main bioactive components isolated from this plant, which has been used in traditional medicine .
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Salvia officinalis (Common sage): The compound has been reported as a constituent of this medicinal herb .
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Coriander flower: Some sources indicate hydroxygenkwanin can be derived from coriander flowers .
The extraction and isolation of hydroxygenkwanin typically involve standard natural product isolation techniques, including solvent extraction followed by chromatographic purification.
Biological Activities
Hydroxygenkwanin demonstrates diverse biological activities, with particular significance in cancer treatment applications.
Anticancer Activities
Hydroxygenkwanin has shown significant anticancer effects across multiple cancer types:
Inhibition of Cancer Cell Growth
The compound demonstrates selective cytotoxicity against various cancer cell lines while showing lower toxicity toward normal cells. This is evidenced by the following data:
The selective nature of hydroxygenkwanin's cytotoxicity is demonstrated by its differential effects on cancer versus normal cells. For example, at 100 μM, hydroxygenkwanin reduced A549 (lung cancer) cell viability to 22.03±2.9% while maintaining 74.87±3.4% viability in normal human fibroblast (HFF3) cells .
Mechanisms of Anticancer Action
Research has revealed several distinct mechanisms through which hydroxygenkwanin exerts its anticancer effects:
Histone Deacetylase (HDAC) Inhibition
Hydroxygenkwanin inhibits class I histone deacetylases (HDACs 1, 2, 3, and 8), which play crucial roles in epigenetic regulation of gene expression in cancer cells . This inhibition leads to:
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Increased expression of tumor suppressor gene p21
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Enhanced acetylation and activation of p53 and p65
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Cell cycle arrest and apoptosis induction
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Increased acetylation of histone H4
The mechanism was verified through western blotting, which showed decreased expression of HDACs 1, 2, 3, and 8 in liver cancer cell lines Huh7 and HepG2 after hydroxygenkwanin treatment .
Reversal of Multidrug Resistance
Hydroxygenkwanin significantly reverses ABCG2-mediated resistance to cytotoxic anticancer drugs in multidrug-resistant cancer cells . This effect occurs through:
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Binding to the substrate-binding pocket of ABCG2
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Inhibiting the drug transport function of ABCG2
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Stimulating the ATPase activity of ABCG2
The reversal effect was demonstrated in a concentration-dependent manner, with the following results in ABCG2-overexpressing cell lines:
Treatment | Concentration (μM) | Fold Reversal of Resistance to Mitoxantrone |
---|---|---|
Hydroxygenkwanin | 0.1 | 1.2 |
Hydroxygenkwanin | 0.2 | 2.6 |
Hydroxygenkwanin | 0.5 | 7.5 |
Hydroxygenkwanin | 1.0 | 9.2 |
Ko143 (positive control) | 1.0 | 9.3 |
Cell Cycle Regulation and Apoptosis Induction
Hydroxygenkwanin induces cell cycle arrest and promotes apoptosis in cancer cells through:
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Activation of the p21 tumor suppressor pathway
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Induction of the intrinsic apoptosis pathway
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Inhibition of cancer cell colony formation
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Reduction of cell motility and invasion capacity
Flow cytometry analysis has confirmed that hydroxygenkwanin treatment leads to significant cell cycle arrest in liver cancer cell lines .
Additional Pharmacological Activities
Beyond its anticancer effects, hydroxygenkwanin exhibits several other beneficial biological activities:
Property | Value |
---|---|
Average Diameter | 261.1 ± 4.8 nm |
Particle Size Distribution (PDI) | 0.12 ± 0.01 |
Morphology | Spherical |
Drug-Loading Content | 39.9 ± 2.3% (w/w) |
The nanosuspension formulation demonstrated:
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Enhanced cytotoxicity against tumor cells (5-fold lower IC₅₀ against MCF-7 cells compared to free hydroxygenkwanin)
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Comparable therapeutic effect to paclitaxel injection in vivo
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Good stability in various physiological media
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Slow and controlled release of the compound
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High maximum tolerated dose (>360 mg/kg) in preliminary acute toxicity testing
Structure-Activity Relationships
The biological activity of hydroxygenkwanin appears to be closely related to its structural features. As a flavonoid with specific hydroxyl and methoxy substitutions, its activity can be compared with structurally related compounds:
Compound | Cancer Cell Viability (A549) | Normal Cell Viability (HFF3) |
---|---|---|
Hydroxygenkwanin | 22.03 ± 2.9% | 74.87 ± 3.4% |
Genkwanin | 91.64 ± 11.0% | 86.46 ± 2.4% |
3′-Methoxy genkwanin | 67.31 ± 5.0% | 55.15 ± 6.9% |
This comparison suggests that the hydroxyl group at the 3′ position is crucial for the compound's selective anticancer activity.
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